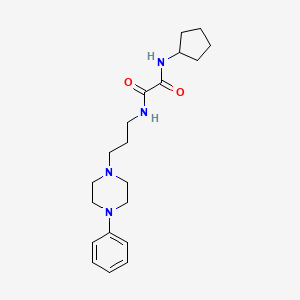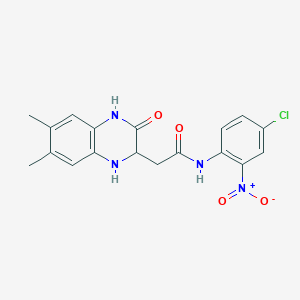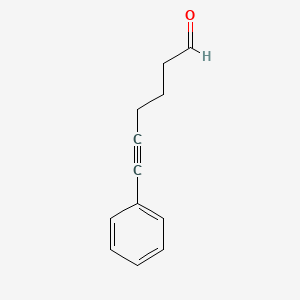
N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. CPP-115 has been shown to increase GABA levels in the brain, leading to the potential treatment of various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
- Researchers have investigated the compound’s potential as an antibacterial and antifungal agent. Its unique chemical structure may interact with microbial targets, making it a candidate for combating infections caused by bacteria and fungi .
- Some studies suggest that derivatives of this compound exhibit anti-Alzheimer’s activity. Researchers are intrigued by its ability to modulate key pathways involved in neurodegeneration .
- Urease inhibitors are essential for managing conditions related to urea metabolism. N-cyclopentyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide derivatives have been explored as potential urease inhibitors, which could have implications for treating urease-related disorders .
- Oxidative stress plays a role in various diseases. Researchers have investigated whether this compound can act as an antioxidant, scavenging free radicals and protecting cells from damage .
- In the quest for new anti-tubercular agents, scientists have designed and synthesized derivatives of this compound. Preliminary evaluations indicate potential anti-tubercular activity, which could contribute to tuberculosis therapy .
- The crystal structure of N-cyclopentyl-3-hydroxy-4-methoxybenzamide has been determined, providing valuable insights into its molecular arrangement. Such studies aid in understanding its properties and potential interactions .
Antibacterial and Antifungal Activity
Anti-Alzheimer’s Potential
Anti-Urease Properties
Anti-Oxidant Activity
Tuberculosis Drug Development
Crystallography and Structural Studies
Mecanismo De Acción
Target of Action
The primary targets of N-cyclopentyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to exhibit potent inhibitory activity against AChE, and to a lesser extent, BuChE . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, AChE and BuChE hydrolyze acetylcholine to terminate its action at the synapses. By inhibiting these enzymes, the compound prolongs the action of acetylcholine, leading to enhanced cholinergic transmission . This can have various downstream effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease, where cholinergic deficits are commonly observed .
Result of Action
The primary result of the action of N-cyclopentyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is the enhancement of cholinergic transmission due to increased acetylcholine levels . This can lead to improved cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer’s disease .
Propiedades
IUPAC Name |
N'-cyclopentyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c25-19(20(26)22-17-7-4-5-8-17)21-11-6-12-23-13-15-24(16-14-23)18-9-2-1-3-10-18/h1-3,9-10,17H,4-8,11-16H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJHVHQYZHUGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[2-[[4-(2,3-dimethylphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2425698.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2425700.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2425701.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate](/img/structure/B2425705.png)

![Methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425710.png)
![N-(4-chlorophenyl)-3-oxo-4-[2-oxo-2-(propylamino)ethyl]piperazine-1-carboxamide](/img/structure/B2425711.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2425712.png)

![3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2425715.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2425720.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2425721.png)